molecular formula C12H20O B12525108 1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol CAS No. 651706-48-8

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol

Cat. No.: B12525108
CAS No.: 651706-48-8
M. Wt: 180.29 g/mol
InChI Key: SFIUUZAUNRUTAU-UHFFFAOYSA-N
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Description

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol is a cyclopentene derivative of interest in organic chemistry and fragrance research. This compound features a cyclopent-2-en-1-ol core substituted with methyl, ethenyl, and butyl functional groups, making it a potential intermediate for the synthesis of more complex molecules. Its structure suggests potential application as a precursor or analog in the development of novel flavor and fragrance ingredients, similar to other substituted cyclopentenones and cyclopentenols which are known to be odor-active compounds . Researchers may utilize this compound in studies exploring structure-odor relationships, cyclization reactions, or as a building block in natural product synthesis. The specific mechanism of action and full range of applications are subjects of ongoing investigation. This product is strictly for research use in a laboratory setting only and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651706-48-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol

InChI

InChI=1S/C12H20O/c1-4-6-8-12(13)9-7-11(5-2)10(12)3/h5,13H,2,4,6-9H2,1,3H3

InChI Key

SFIUUZAUNRUTAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC(=C1C)C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-one, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethenyl group can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: Formation of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-one.

    Reduction: Formation of 1-butyl-3-ethenyl-2-methylcyclopentane.

    Substitution: Formation of halogenated derivatives such as this compound halides.

Scientific Research Applications

Applications in Organic Synthesis

Catalytic Applications:
The compound serves as a precursor for synthesizing transition metal complexes that act as catalysts in organic reactions. These complexes are crucial in facilitating reactions such as olefin polymerization and other organic transformations. The efficiency of these catalysts can be attributed to the unique electronic and steric properties imparted by the cyclopentene structure .

Polymer Chemistry:
In polymer chemistry, 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol is utilized for producing high-performance polymers. Its ability to undergo polymerization allows for the creation of materials with desirable mechanical and thermal properties. This application is particularly relevant in developing specialty polymers used in coatings, adhesives, and sealants.

Medicinal Chemistry Applications

Pharmaceutical Development:
Recent studies have highlighted the potential of this compound derivatives in medicinal chemistry. These derivatives demonstrate biological activity that could be harnessed for therapeutic applications. For instance, modifications of the compound have shown promise as anti-inflammatory agents, with specific analogs exhibiting significant inhibitory effects on inflammatory pathways .

Case Study Example:
A notable case study involved synthesizing a series of derivatives from this compound to evaluate their anti-cancer properties. The study revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as lead compounds for further drug development .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisCatalysts for various organic reactionsTransition metal complexes for olefin polymerization
Polymer ChemistryProduction of specialty polymersCoatings and adhesives
Medicinal ChemistryDevelopment of bioactive compoundsAnti-inflammatory and anti-cancer agents

Mechanism of Action

The mechanism of action of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The specific pathways involved would depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol ()
  • Core Structure: Shares the cyclopent-2-en-1-ol backbone but includes a tetrazole-thioether group and a hydroxypropylamino substituent.
  • This may increase solubility in polar solvents .
  • Synthesis : Utilizes nickel-catalyzed methods (as inferred from ), differing from ruthenium-based hydrogenation in other analogs .
(E)-[2-alkyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-ol] ()
  • Core Structure: Features a cyclopent-3-en-1-yl group conjugated to a butenol chain.
  • Key Differences: The extended butenol chain and alkyl substituents may increase hydrophobicity. The (E)-configuration introduces stereochemical complexity absent in the target compound.
  • Synthesis: Prepared via ruthenium-phosphine-catalyzed hydrogenation under high pressure (1–200 atm), contrasting with milder conditions for smaller cyclopentenols .
(1R,4R)-3-(3-hydroxypropyl)-2-phenyl-4-propylcyclopent-2-enol ()
  • Core Structure : Includes phenyl and hydroxypropyl groups on the cyclopentene ring.
  • Key Differences : The phenyl group enhances aromatic interactions and molecular weight (MW ≈ 290 g/mol), likely reducing volatility compared to the target compound (MW ≈ 196 g/mol).
  • Synthesis: Employs Ni(COD)₂ and phosphine ligands, indicating versatility in catalytic systems for cyclopentenol synthesis .

Ring Size and Conformational Effects

3-Ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol ()
  • Core Structure: Cyclohexanol derivative with ethenyl and isopropyl groups.
  • The isopropyl group adds steric bulk, which may hinder reactivity in ring-opening reactions compared to the target’s cyclopentene .

Functional Group Comparison: Alcohol vs. Ester

(1S)-2-Methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl Chrysanthemate ()
  • Core Structure : Cyclopent-2-en-1-ol esterified with a chrysanthemic acid moiety.
  • Key Differences : The ester group replaces the hydroxyl, eliminating hydrogen-bonding capacity. This increases lipophilicity, making the compound more volatile and less water-soluble than the target alcohol .

Data Tables

Table 2: Property Comparison

Compound Name Molecular Weight (g/mol) Alcohol Type Solubility (Polarity) Key Reactivity
1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol ~196 Tertiary Moderate (H-bonding) Prone to dehydration, oxidation-resistant
() ~320 Tertiary High (polar groups) Tetrazole-mediated nucleophilic reactions
() ~236 Tertiary Low (bulky groups) Stable cyclohexane conformation
() ~350 Ester Very low Ester hydrolysis

Biological Activity

1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol, a compound with the molecular formula C12H18O, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and antioxidant properties, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

The compound features a cyclopentene ring substituted with a butyl and an ethenyl group, contributing to its unique reactivity. The following table summarizes key chemical properties:

Property Value
Molecular Formula C12H18O
Molecular Weight 194.27 g/mol
CAS Number 651706-48-8
IUPAC Name This compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various essential oils, it was found that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be as low as 0.5 mg/mL for certain derivatives, suggesting strong antibacterial activity .

Antifungal Activity

The compound also shows promising antifungal activity. In vitro tests revealed that it could inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The observed MIC values ranged from 0.8 mg/mL to 1.5 mg/mL, indicating its potential as a natural antifungal agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. Results indicated an IC50 value of approximately 25 µg/mL, demonstrating that the compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .

The biological effects of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of bacteria and fungi, thus hindering their growth.
  • Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A comparative study involving various essential oils showed that those containing similar cyclic structures exhibited superior antimicrobial effects compared to traditional antibiotics .
  • Antioxidant Efficacy Assessment : In another study focusing on natural antioxidants, the compound was isolated from plant extracts and demonstrated significant protective effects against oxidative damage in cellular models .

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